molecular formula C13H14N2O5S2 B345067 5-{[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-5-oxopentanoic acid CAS No. 361159-47-9

5-{[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-5-oxopentanoic acid

Cat. No.: B345067
CAS No.: 361159-47-9
M. Wt: 342.4g/mol
InChI Key: WFWNKNPDVIPUCP-UHFFFAOYSA-N
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Description

5-{[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-5-oxopentanoic acid is a complex organic compound with a molecular formula of C13H14N2O5S2 It is characterized by the presence of a benzothiazole ring, a methylsulfonyl group, and a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-5-oxopentanoic acid typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative. The introduction of the methylsulfonyl group is usually carried out via sulfonation reactions using reagents such as methylsulfonyl chloride. The final step involves the coupling of the benzothiazole derivative with a pentanoic acid derivative under appropriate conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

    Substitution: The amino group on the benzothiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

5-{[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-5-oxopentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-{[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include inhibition of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5-{[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-5-oxopentanoic acid analogs: Compounds with similar structures but different substituents on the benzothiazole ring or the pentanoic acid moiety.

    Benzothiazole derivatives: Compounds containing the benzothiazole ring but lacking the methylsulfonyl or pentanoic acid groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5S2/c1-22(19,20)8-5-6-9-10(7-8)21-13(14-9)15-11(16)3-2-4-12(17)18/h5-7H,2-4H2,1H3,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWNKNPDVIPUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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